

A Comparative Analysis of GNE-7915 and Ponatinib as LRRK2 Kinase Inhibitors

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Compound of Interest

Compound Name: GNE-7915

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Leucine-rich repeat kinase 2 (LRRK2) has emerged as a significant therapeutic target, particularly for Parkinson's disease, due to the discovery that mutations in the LRRK2 gene are the most common cause of familial Parkinson's disease.[1][2] These mutations often lead to increased kinase activity, making the development of potent and selective LRRK2 inhibitors a primary goal for therapeutic intervention.[3][4][5]

This guide provides a comparative analysis of two notable LRRK2 inhibitors: **GNE-7915** and ponatinib. **GNE-7915** is a highly selective, brain-penetrant inhibitor developed specifically for LRRK2 research.[6][7][8] Ponatinib is a clinically approved multi-kinase inhibitor for certain types of leukemia that also demonstrates activity against LRRK2.[9][10] Their comparison highlights critical differences in potency, selectivity, and mechanism of action, providing researchers with the necessary data to select the appropriate tool for their experimental needs.

Data Presentation: Quantitative Comparison

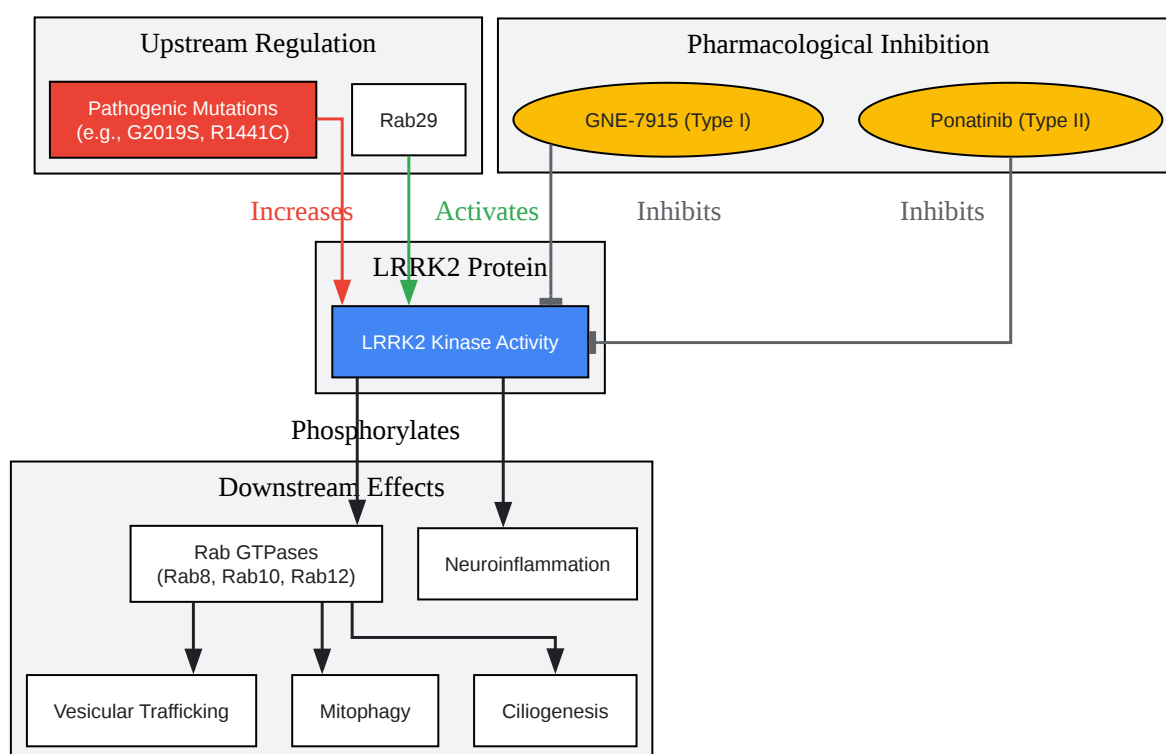
The following table summarizes the key quantitative parameters for **GNE-7915** and ponatinib, based on published experimental data.

Parameter	GNE-7915	Ponatinib	References
Primary Target(s)	LRRK2	BCR-ABL, VEGFR, FGFR, PDGFR, SRC, KIT, FLT3, LRRK2	[6],[10],[11]
Inhibitor Type	Type I	Type II	[9],[12]
LRRK2 IC50 (in vitro)	9 nM (WT)	100 nM (WT), 400 nM (G2019S mutant)	[6],[9],[13],[7]
LRRK2 Ki	1 nM	Not widely reported for LRRK2	[6],[7],
Kinase Selectivity	Highly selective for LRRK2. Minimal off-target effects on a panel of 392 kinases.	Multi-kinase inhibitor, targets a broad range of tyrosine kinases.	[6],[13],[10],[14]
Cellular Activity	Potent inhibition of LRRK2 autophosphorylation (pS1292) and substrate phosphorylation (e.g., Rab10). Causes dephosphorylation at Ser935.	Inhibits LRRK2 substrate phosphorylation (e.g., Rab10). Does not cause dephosphorylation at Ser935.	[9],[13],[15]
Brain Penetration	Yes, specifically designed for CNS penetration.	Limited brain accumulation.	[7],[16],[17]
In Vivo Efficacy	Reduces LRRK2 phosphorylation in the brains of transgenic mice.	Efficacy demonstrated in leukemia models; LRRK2-specific in vivo data is less common.	[6],[7],[15],[11]

Mandatory Visualizations

LRRK2 Signaling Pathway

This diagram illustrates the central role of LRRK2 in cellular signaling. As a kinase, it phosphorylates downstream substrates, notably Rab GTPases, influencing vesicular trafficking and other cellular processes. Pathogenic mutations enhance this kinase activity, contributing to cellular dysfunction.



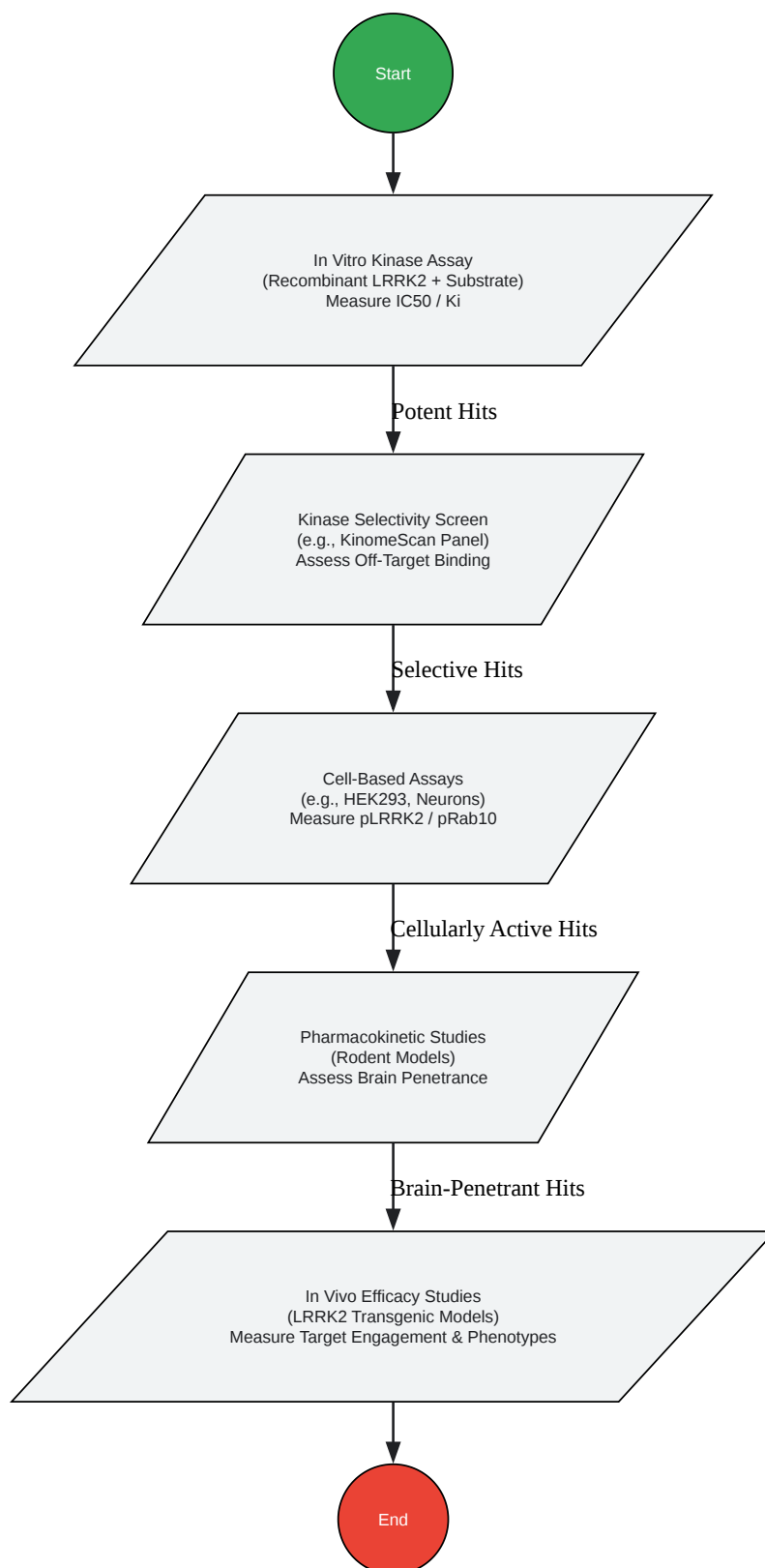
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Caption: LRRK2 signaling cascade and points of inhibition.

Experimental Workflow for Inhibitor Comparison

This workflow outlines the standard experimental process for characterizing and comparing LRRK2 inhibitors, progressing from initial biochemical assays to more complex cellular and in

vivo models.



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